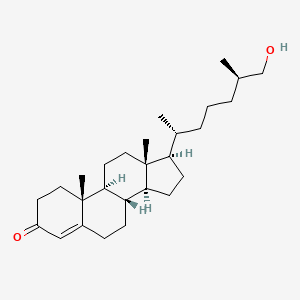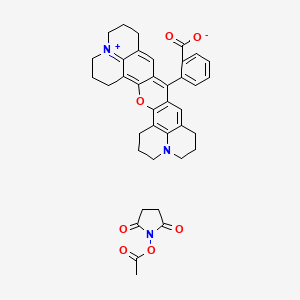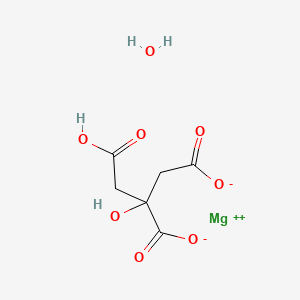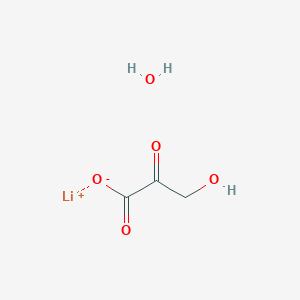
Butaperazine Dihydrochloride
カタログ番号 B1142112
CAS番号:
80463-18-9
分子量: 409.5923646
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butaperazine Dihydrochloride is a typical antipsychotic of the phenothiazine class . It was approved in 1967 and possibly discontinued in the 1980s . The molecular formula is C24H31N3OS .
Synthesis Analysis
The synthesis of Butaperazine involves several steps. The literature provides ample indication that several types of decomposition take place in these compounds. One type involves oxidation at the sulfur atom, leading to sulfoxide and eventually to sulfone . The quinonoid-type oxidation products of phenothiazine have been described .Molecular Structure Analysis
The molecular structure of Butaperazine Dihydrochloride is characterized by an average weight of 409.59 and a monoisotopic mass of 409.218781 Da .Chemical Reactions Analysis
Butaperazine Dihydrochloride can be separated and determined in the presence of its degradation products. A sample is streaked onto a thin layer of silica gel G under a stream of nitrogen. The separated Butaperazine is removed from the silica gel by elution with methanol and is determined quantitatively by UV spectroscopy .Physical And Chemical Properties Analysis
Butaperazine Dihydrochloride appears as white to cream-colored needles or powder . More detailed physical and chemical properties are not available at this time.Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Butaperazine Dihydrochloride involves the reaction of 1-(3-(4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)butyl)-4-piperidylidene)thiourea with hydrochloric acid.", "Starting Materials": [ "1-(3-(4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)butyl)-4-piperidylidene)thiourea", "Hydrochloric acid" ], "Reaction": [ "To a solution of 1-(3-(4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)butyl)-4-piperidylidene)thiourea in ethanol, hydrochloric acid is added.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitated solid is filtered, washed with ethanol, and dried to obtain Butaperazine Dihydrochloride." ] } | |
CAS番号 |
80463-18-9 |
製品名 |
Butaperazine Dihydrochloride |
分子式 |
C₂₄H₃₁N₃OS .2HCl |
分子量 |
409.5923646 |
同義語 |
1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-1-butanone Dihydrochloride; 2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine Dihydrochloride; AHR 3000 Dihydrochloride; AHR 712 Dihydrochloride; Bayer 1362 Dihydrochloride; B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Desmethyl Ethyldihydrocephalomannine
514801-83-3
(25R)-26-hydroxycholest-4-en-3-one
56792-59-7



![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

